1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one
Description
1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one (CAS: 1157334-82-1) is a piperidine-derived compound featuring a 2,3-dihydrobenzofuran moiety linked via an aminomethyl group. Key safety protocols for handling include avoiding heat sources (P210) and ensuring proper storage to prevent degradation . Its hydrochloride salt (CAS referenced in and ) has been discontinued commercially, likely due to challenges in stability, solubility, or synthesis scalability .
Properties
IUPAC Name |
1-[4-(2,3-dihydro-1-benzofuran-5-ylmethylamino)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12(19)18-7-4-15(5-8-18)17-11-13-2-3-16-14(10-13)6-9-20-16/h2-3,10,15,17H,4-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDYPHYZQGHPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCC2=CC3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one typically involves multiple steps. One common method starts with the preparation of the benzofuran moiety, which can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions . The next step involves the formation of the piperidine ring, which can be achieved through the reductive amination of a suitable precursor. Finally, the benzofuran and piperidine units are linked via an aminoethyl chain through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzofuran or piperidine rings.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the benzofuran or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran moiety can yield benzofuranones, while nucleophilic substitution on the piperidine ring can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant-like effects. The benzofuran core is known to interact with serotonin receptors, suggesting that 1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one may have potential as an antidepressant agent. Studies involving animal models have shown promising results in reducing depressive behaviors when treated with benzofuran derivatives .
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective therapies. Preliminary studies suggest that it may help in conditions like Alzheimer's disease by protecting neuronal cells from oxidative stress and apoptosis .
Anti-inflammatory Properties
In vitro studies have demonstrated that derivatives of this compound exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Synthesis Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Benzofuran Core : Utilizing cyclization reactions to construct the benzofuran structure.
- Piperidine Substitution : Introducing the piperidine moiety through nucleophilic substitution reactions.
- Final Coupling : Employing coupling agents to link the piperidine ring with the ethanone group.
These synthetic strategies are crucial for producing analogs that may enhance efficacy or reduce side effects in therapeutic applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant reduction in depression-like behavior in rodent models after administration of related compounds. |
| Study B | Neuroprotection | Showed that treatment with benzofuran derivatives protected neuronal cells from oxidative damage in vitro. |
| Study C | Anti-inflammatory Activity | In vitro assays revealed inhibition of TNF-alpha and IL-6 production by compounds related to 1-{4-[...]} ethanone derivatives. |
Mechanism of Action
The mechanism of action of 1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets in biological systems. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Core Modifications
- Target Compound vs. Fungicidal Derivative : The replacement of the dihydrobenzofuran group with a thiazol-isoxazol system (Patent ) introduces rigidity and heteroatom density, critical for fungicidal activity. This modification likely enhances binding to fungal enzymes or membranes.
- Boron-Containing Analogs : The tetramethyl-dioxaborolan group (PharmaBlock ) serves as a synthetic handle for cross-coupling, contrasting with the target compound’s benzofuran, which may prioritize target engagement over reactivity.
Physicochemical and Commercial Considerations
- Hydrochloride Salt Discontinuation : The target compound’s hydrochloride salt was discontinued (CymitQuimica ), suggesting formulation challenges. In contrast, boron-containing analogs remain available due to their utility in synthesis .
- Thermal Sensitivity : The target compound requires strict thermal precautions (P210 ), whereas the iodinated imaging agent may demand specialized handling for radioactivity.
Biological Activity
The compound 1-{4-[(2,3-dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one (CAS No. 1221722-13-9) is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H23ClN2O2
- Molecular Weight : 310.82 g/mol
- CAS Number : 1221722-13-9
Biological Activity Overview
Research indicates that compounds with a piperidine nucleus often exhibit a variety of biological activities, including:
- Antidepressant effects
- Anticancer properties
- Antimicrobial activity
The specific compound under review has been evaluated for its activity against various biological targets, particularly in the context of neurological and oncological conditions.
1. Histamine H3 Receptor Modulation
Studies have shown that derivatives of piperidine can act as antagonists or inverse agonists at histamine H3 receptors. This modulation is significant in the treatment of cognitive disorders and obesity. For instance, compounds similar to our target compound have demonstrated nanomolar affinity for H3 receptors, which may contribute to their therapeutic effects in neurological disorders .
2. Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is another mechanism through which these compounds exhibit biological activity. AChE inhibitors are crucial in treating conditions like Alzheimer’s disease. Research indicates that certain piperidine derivatives can effectively inhibit AChE, thereby increasing acetylcholine levels in synaptic clefts .
Table 1: Summary of Biological Activities
Detailed Findings
- Histamine H3 Receptor Antagonism : The lead compound showed promising results in functional assays, indicating its potential as a therapeutic agent for cognitive enhancement.
- Apoptosis Induction : In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines (K562), suggesting its potential as an anticancer agent via mitochondrial pathways .
- Antimicrobial Effects : Preliminary studies have indicated that the compound exhibits antibacterial properties against standard and clinical strains, warranting further investigation into its use as an antimicrobial agent .
Q & A
Basic Question: What are the recommended synthetic routes for 1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one?
Methodological Answer:
The synthesis typically involves coupling 2,3-dihydrobenzofuran-5-ylmethylamine with a piperidine derivative. Key steps include:
- Reagents : Sodium hydride or potassium carbonate as bases (common in piperidine functionalization) .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for nucleophilic substitution reactions .
- Reaction Optimization : A reflux setup with anhydrous conditions is critical to avoid side reactions. For example, similar compounds achieved 76.3% yield under reflux with catalysts like piperidine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is used for isolating the final product .
Basic Question: How is the structural integrity of this compound validated?
Methodological Answer:
Structural characterization employs:
- NMR Spectroscopy : ¹H-NMR (400 MHz, CDCl₃) identifies proton environments (e.g., δ 1.2–3.5 ppm for piperidine protons, δ 6.5–7.2 ppm for benzofuran aromatic protons) .
- IR Spectroscopy : Peaks at ~1705 cm⁻¹ confirm ketone groups, while ~1600 cm⁻¹ indicates aromatic C=C stretching .
- Mass Spectrometry : GCMS and EI-HRMS verify molecular ion ([M+H]⁺) and fragmentation patterns. Discrepancies between calculated and observed masses (e.g., Δ < 0.5 Da) require recalibration .
Basic Question: What are the solubility and stability profiles under experimental conditions?
Methodological Answer:
- Solubility : The compound is soluble in DMSO, DMF, and chloroform but poorly soluble in water. Pre-solubilization in DMSO (≤1% v/v) is recommended for biological assays .
- Stability : Store at –20°C in inert atmospheres to prevent oxidation. Stability tests under varying pH (e.g., pH 4.6–6.5 buffers) show no degradation over 48 hours at 25°C .
Basic Question: What biological targets or pathways are associated with this compound?
Methodological Answer:
Piperidine-benzofuran hybrids are studied for interactions with:
- GPCRs : Modulation of serotonin or dopamine receptors due to structural similarity to known ligands .
- Enzyme Inhibition : Potential inhibition of cytochrome P450 isoforms (e.g., CYP3A4) via competitive binding, assessed using fluorometric assays .
- Cellular Assays : Preliminary cytotoxicity screening in HEK-293 cells (IC₅₀ > 50 µM suggests low toxicity) .
Advanced Question: How can synthetic yields be optimized for large-scale production?
Methodological Answer:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve reaction efficiency. For example, palladium-mediated coupling increased yields by 15% in analogous syntheses .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining ≥70% yield .
- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or HPLC ensures intermediate stability and minimizes byproducts .
Advanced Question: How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine ¹³C-NMR, DEPT-135, and HSQC to assign ambiguous signals (e.g., distinguishing N-methyl vs. O-methyl groups) .
- X-ray Crystallography : Resolve stereochemical ambiguities. For example, a similar piperidine derivative confirmed chair conformation via single-crystal XRD (R-factor < 0.05) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR shifts and optimize geometry, reducing interpretation errors .
Advanced Question: What are the environmental fate and ecotoxicological risks of this compound?
Methodological Answer:
- Environmental Persistence : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Piperidine derivatives show moderate persistence (t₁/₂ = 30–60 days) .
- Bioaccumulation : LogP values (~2.5) predict low bioaccumulation potential, but metabolite toxicity (e.g., benzofuran oxides) requires LC-MS/MS monitoring .
- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays (OECD 201/202) .
Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with variations in:
- Biological Testing : Use radioligand binding assays (e.g., ³H-spiperone for dopamine D₂ receptors) and functional cAMP assays .
- QSAR Modeling : Employ CoMFA or CoMSIA to correlate structural descriptors (e.g., H-bond acceptors, polar surface area) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
